Proanthocyanidins
Overview
Description
Procyanidol B4, also known as Procyanidin B4, is a type of proanthocyanidin, specifically a B-type procyanidin. It is a dimer composed of catechin and epicatechin units linked by a 4→8 bond. This compound is naturally found in various plants, including the pericarp of litchi, grape seeds, and even in beer .
Scientific Research Applications
Procyanidol B4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of proanthocyanidins.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Studied for its potential anticancer, anti-inflammatory, and cardioprotective effects.
Mechanism of Action
Target of Action
Procyanidin, also known as Proanthocyanidins, primarily targets the intestinal environment , including the intestinal microflora . It also interacts with adenosine monophosphate-activated protein kinase (AMPK) and Nrf2/p62 signaling axis . These targets play a crucial role in energy metabolism and health status of the host .
Mode of Action
Procyanidin interacts with its targets to bring about significant changes. For instance, it enhances the antioxidant system via the AMPK/Nrf2/p62 signaling axis . Specifically, procyanidin treatment increases p-AMPK levels, along with the letilation of Nrf2 and gather Nrf2 to nucleus, which can promote the expression of NAD (P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .
Biochemical Pathways
Procyanidin affects several biochemical pathways. It regulates ferroptosis via the Nrf2/HO-1/Keap-1 pathway . Ferroptosis is an iron-dependent form of cell death related to lipid peroxide build-up, which has been found to be involved in inflammation .
Pharmacokinetics
The pharmacokinetics of procyanidin involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration of procyanidin B2, about 63% was excreted via urine within 4 days . The bioavailability of procyanidin is relatively low, with only about 8-11% calculated from blood area under the curve (AUC) values .
Result of Action
Procyanidin has numerous molecular and cellular effects. It possesses antioxidant, anticancer, antitumor, anti-inflammatory, immunosuppressive, and antiallergy properties . It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of procyanidin. For instance, oxidative stress in the environment can be mitigated by procyanidin’s potent antioxidant activity . Furthermore, the intestinal environment, including the gut microbiota, plays a crucial role in the action of procyanidin .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Procyanidins are a class of polyphenols formed by the condensation of tannins and are the building blocks of the proanthocyanidin molecule . They have high antioxidant properties and have been applied to scientific research concerning their therapeutic effects . Procyanidin interacts with various enzymes, proteins, and other biomolecules, modulating their structure and dynamics .
Cellular Effects
Procyanidin has been shown to possess antioxidant, anticancer, antitumor, anti-inflammatory, immunosuppressive, and antiallergy properties . It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . It also has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains .
Molecular Mechanism
Procyanidin’s mechanism of action involves its interaction with the biomembrane, modulating its structure and dynamics, and interacting with lipids and proteins . It has no preferred orientation, and it completely excludes the CHOL molecule . It also has a tendency to spontaneously aggregate, forming high-order oligomers .
Temporal Effects in Laboratory Settings
Procyanidin has been shown to prevent oxidative stress-induced DNA damage and promote DNA repair via various pathways . Over time, they disrupt oxidative stress damage and redox chain reactions by scavenging oxidative species like ROS and RNS .
Dosage Effects in Animal Models
Animal studies suggest that procyanidin intake improves the intestinal microbiota and metabolites in relation to functionality .
Metabolic Pathways
Procyanidins are extensively conjugated in the liver, accumulated in tissues, and excreted in the urine before returning to the intestine via bile . They are involved in the growth of A. muciniphila and improve the barrier function by promoting mucin production in the intestinal goblet cells as well as the expression of tight junction-related genes .
Transport and Distribution
The metabolite profiles and distributions of procyanidin B2 were qualitatively described using UPLC-DAD-ESI-IT-TOF-MSn . The results of metabolite distributions in organs indicated that the conjugated reaction of free procyanidin B2 mainly occurred in the liver and diversified metabolites forms were observed in the small intestine .
Subcellular Localization
Procyanidin C1 has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains . It has no preferred orientation, and it completely excludes the CHOL molecule . Remarkably, Procyanidin C1 has a tendency to spontaneously aggregate, forming high-order oligomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procyanidol B4 can be synthesized through the condensation of catechin and epicatechin under acidic conditions. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the 4→8 bond between the two flavan-3-ol units .
Industrial Production Methods: Industrial production of Procyanidol B4 often involves extraction from natural sources. For instance, grape seeds are a rich source of proanthocyanidins. The extraction process includes solvent extraction using ethanol or methanol, followed by purification steps such as chromatography to isolate Procyanidol B4 .
Types of Reactions:
Oxidation: Procyanidol B4 can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction of Procyanidol B4 can yield catechin and epicatechin monomers.
Substitution: Substitution reactions can occur on the hydroxyl groups of the flavan-3-ol units, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechin and epicatechin monomers.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Procyanidin B1: Another B-type proanthocyanidin composed of catechin and epicatechin units linked by a 4→8 bond.
Procyanidin B2: Similar to Procyanidin B1 but with different stereochemistry.
Procyanidin B3: Composed of catechin units linked by a 4→8 bond.
Uniqueness of Procyanidol B4: Procyanidol B4 is unique due to its specific stereochemistry and the presence of both catechin and epicatechin units. This unique structure contributes to its distinct biological activities and potential health benefits .
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJEEAOWLFHDH-VUGKQVTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183357 | |
Record name | Procyanidin B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29106-51-2, 4852-22-6 | |
Record name | Procyanidin B4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29106-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procyanidin B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procyanidin B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROCYANIDIN B4, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OP8987K2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Procyanidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013690 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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